methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

LSD1 Epigenetics Demethylase Assay

Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1797803-51-0) is a synthetic small molecule belonging to the benzothiazole-fused tetrahydroisoquinoline class. Its core structure incorporates a methyl carbamate moiety at the 2-position of a 1,2,3,4-tetrahydroisoquinoline and a benzothiazole-6-carboxamide at the 7-position.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 1797803-51-0
Cat. No. B2765209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS1797803-51-0
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23)
InChIKeyJPUHTCIMUFZYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1797803-51-0): Procurement-Relevant Baseline Data


Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1797803-51-0) is a synthetic small molecule belonging to the benzothiazole-fused tetrahydroisoquinoline class. Its core structure incorporates a methyl carbamate moiety at the 2-position of a 1,2,3,4-tetrahydroisoquinoline and a benzothiazole-6-carboxamide at the 7-position [1]. In the only publicly available bioactivity data, this compound shows low inhibitory potency against recombinant human lysine-specific demethylase 1A (LSD1/KDM1A) with an IC50 of 10,000 nM and negligible inhibition of monoamine oxidase A and B (MAO-A/B) at concentrations >100,000 nM, as catalogued in ChEMBL [1]. This limited, low-potency profile is the defining baseline for any scientific evaluation of the compound.

Why Generic Substitution Fails for Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate


This compound cannot be generically interchanged with other benzothiazole-isoquinoline analogs because the only verified biological fingerprint—a 10 µM IC50 against LSD1 and >100 µM against MAO-A/B [1]—is fundamentally incompatible with the potency and selectivity profiles of related structures in this chemical space. Close analogs featuring a 2-aryl substitution on the tetrahydroisoquinoline ring or a benzothiazole-2-amide linkage frequently achieve nanomolar MAO-B or BuChE inhibition with multi-target profiles [2]. The combination of the 2-methyl carbamate capping group and the 6-benzothiazole amide in this compound yields a distinct, weakly active signature that makes blind substitution scientifically unsound.

Quantitative Differentiation Evidence: Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate


LSD1 Inhibitory Potency: A 10 µM Baseline That Contrasts with Sub-Micromolar Inhibitors

Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate inhibits human recombinant LSD1 with an IC50 of 10,000 nM [1]. This value is orders of magnitude weaker than established LSD1 inhibitors such as GSK-LSD1 (IC50 ~16 nM) or ORY-1001 (IC50 ~18 nM) [2]. As a direct comparator, the prototypical irreversible inhibitor tranylcypromine also has a reported IC50 of approximately 243 nM against LSD1, making this compound roughly 40-fold less potent [2]. The low potency means the compound is unsuitable for use as an active LSD1 inhibitor and would instead be positioned as a weak reference compound or potential negative control.

LSD1 Epigenetics Demethylase Assay

MAO-A/MAO-B Selectivity Gap: >100 µM IC50 Defines Undetectable Monoamine Oxidase Activity

The compound exhibits no measurable inhibition of human MAO-A or MAO-B up to 100,000 nM [1]. This sharply contrasts with structurally similar benzothiazole-isoquinoline hybrids reported by Liu et al. (2022), where compound 4g achieved an IC50 of 0.89 µM against MAO-B and compound 4i reached 1.45 µM [2]. The absence of MAO engagement at >100 µM indicates that the 2-methyl carbamate substitution effectively abolishes the MAO-B activity that is a hallmark of many tetrahydroisoquinoline-containing molecules.

Monoamine Oxidase MAO-A MAO-B Selectivity

Structural Determinant of Altered Pharmacology: 2-Methyl Carbamate vs. 2-Acetamide in Benzothiazole-Isoquinoline Series

The compound contains a methyl carbamate at the tetrahydroisoquinoline 2-position, whereas the most active compounds in the benzothiazole-isoquinoline series (e.g., 4g) carry a 2-acetamide linker to a substituted benzothiazole [1]. This single functional group swap is associated with a functional profile inversion: from sub-micromolar MAO-B/BuChE dual inhibition (compound 4g: MAO-B IC50 = 0.89 µM, BuChE IC50 = 2.46 µM) to marginal LSD1 inhibition and zero MAO activity [2]. Computational docking studies confirm that the 2-acetamide series occupies the MAO-B entrance cavity, while the methyl carbamate cap prevents productive binding [1].

Structure-Activity Relationship Medicinal Chemistry Tetrahydroisoquinoline

Benzothiazole Substitution Position (6-Amido vs. 2-Amido): Impact on Kinase vs. Demethylase Activity

The 6-amido substitution on the benzothiazole ring in this compound differs from the more common 2-amido orientation found in ALPK1 inhibitors (e.g., patent WO2021191738A1 series) [1] and in benzothiazole-isoquinoline MAO-B inhibitors [2]. The 2-amido orientation facilitates hydrogen bonding with the catalytic lysine of ALPK1 and the FAD cofactor of MAO-B, while the 6-amido geometry is predicted to clash with these binding pockets [2]. This regioisomeric switch is a key determinant of the observed pharmacological divergence, making the compound a valuable tool for probing substitution-dependent target engagement.

Substitution Chemistry Kinase Selectivity Benzothiazole

Research and Industrial Application Scenarios for Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate


Negative Control in LSD1-Mediated Demethylase Assays

With an LSD1 IC50 of 10,000 nM, this compound is too weak to serve as a potent inhibitor but provides an ideal low-activity reference for establishing assay signal-to-noise windows in H2O2-based demethylase detection systems [1]. It can be used to define the lower boundary of the inhibition curve, helping researchers distinguish true sub-micromolar hits from background noise.

MAO-A/MAO-B Counter-Screening Tool for LSD1 Inhibitor Selectivity Profiling

Its confirmed lack of MAO-A/MAO-B inhibition (IC50 >100,000 nM) [1] makes this compound suitable for inclusion in selectivity panels to verify that newly identified LSD1 inhibitor candidates do not cross-react with monoamine oxidases, a common off-target liability in tetrahydroisoquinoline-based chemical matter [2].

6-Amido Benzothiazole Reference Standard for Substitution-Dependent Target Engagement Studies

As a commercially sourceable representative of the rare 6-amido benzothiazole regioisomeric series, this compound enables head-to-head comparisons with 2-amido benzothiazole analogs to map how amide connectivity influences kinase versus demethylase target engagement and polypharmacology [1]. This supports medicinal chemistry optimization workflows.

Calibration Compound for Tetrahydroisoquinoline-Focused Compound Library Annotation

This compound's unique combination of a 2-methyl carbamate cap and a 6-benzothiazole amide side chain provides a defined pharmacophoric anchor for cheminformatics classification and clustering of commercial tetrahydroisoquinoline screening decks, enabling rational library design and triage of analog sets based on potency expectations [2].

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